2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

Alzheimer's disease Acetylcholinesterase inhibition Thienopyrimidine SAR

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 952015-19-9, MF C₁₄H₁₈N₂OS, MW 262.37) is a 2-alkyl-substituted tetrahydrobenzothienopyrimidin-4(3H)-one derivative. Its core scaffold is shared with a series of compounds (designated 4a–4s in the primary literature) that have been systematically evaluated in vitro for acetylcholinesterase (AChE) inhibition and anti-amyloid aggregation activity as candidate agents for Alzheimer's disease.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
Cat. No. B13612685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
InChIInChI=1S/C14H18N2OS/c1-8(2)7-11-15-13(17)12-9-5-3-4-6-10(9)18-14(12)16-11/h8H,3-7H2,1-2H3,(H,15,16,17)
InChIKeyPHUFICUAUNITAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one – Compound Identity and Core Scaffold Description for Procurement Evaluation


2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 952015-19-9, MF C₁₄H₁₈N₂OS, MW 262.37) is a 2-alkyl-substituted tetrahydrobenzothienopyrimidin-4(3H)-one derivative. Its core scaffold is shared with a series of compounds (designated 4a–4s in the primary literature) that have been systematically evaluated in vitro for acetylcholinesterase (AChE) inhibition and anti-amyloid aggregation activity as candidate agents for Alzheimer's disease [1]. The compound features an isobutyl (2-methylpropyl) group at the 2-position of the pyrimidine ring, distinguishing it from analogs bearing aryl, hydroxy-aryl, or halo-aryl substituents at the same position within the same synthetic library . The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core has also been independently studied for anti-tyrosinase and anti-inflammatory applications, establishing this scaffold as a privileged structure in medicinal chemistry [2].

Why Generic Substitution of 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Is Not Advisable Without Comparative Evidence


Within the 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one series, biological activity is exquisitely sensitive to the identity of the substituent at the 2-position. In the AChE inhibition assay reported by Chiriapkin et al., IC₅₀ values across compounds 4a–4s spanned from approximately 0.49 mg/mL to over 10 mg/mL—a >20-fold range—demonstrating that even structurally conservative substitutions produce large differences in target engagement [1]. Molecular docking studies revealed that the nature of the 2-substituent determines the specific hydrogen-bonding pattern with residues in the AChE active site (e.g., Ser 293, Arg 296, Phe 295), meaning an isobutyl analog cannot be assumed to replicate the binding mode or potency of a hydroxy-phenyl or methoxy-phenyl congener [2]. Similarly, anti-amyloid aggregation activity was limited to specific substitution patterns (compounds 4c, 4e, 4k, 4m), underscoring that the scaffold alone does not confer polypharmacology [1]. Therefore, substitution of 2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with any other 2-substituted analog in a research or procurement context requires explicit comparative performance data for the intended assay endpoint.

Quantitative Comparative Evidence for 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


AChE Inhibitory Activity of 2-Isobutyl Derivative Compared to the 2-Phenyl Analog (4a) and Donepezil Reference

In the primary SAR study of this series, the 2-isobutyl derivative is provisionally identified as compound 4b based on its alkyl substitution pattern. The IC₅₀ of 4b against human AChE was determined as 0.49 ± 0.03 mg/mL, compared to 6.31 ± 0.09 mg/mL for the 2-phenyl analog 4a—representing a 12.9-fold superior potency [1]. The reference drug Donepezil exhibited an IC₅₀ of 0.027 ± 0.002 mg/mL in the same assay [1]. Note: The explicit mapping of the isobutyl substituent to compound 4b is inferred from the reported alkyl-substituted derivatives in the synthetic scheme; the original publication does not provide a compound-by-compound substituent table in the accessible text layer, necessitating verification against the original PDF figures by the procurement scientist.

Alzheimer's disease Acetylcholinesterase inhibition Thienopyrimidine SAR

Molecular Docking Binding Energy: 2-Isobutyl Derivative vs. Hydroxy-Aryl Analogs at the AChE Active Site

AutoDock 4.0 docking against human AChE (PDB 4EY7) yielded a minimum binding energy of –10.16 kcal/mol for compound 4b (provisional isobutyl assignment), compared to –9.05 kcal/mol for the 2-phenyl analog 4a [1]. Compound 4b formed hydrogen bonds with Arg 296 (OH, 1.979 Å) and Ser 293 (OH, 2.141 Å), whereas 4a showed no hydrogen-bond interactions in the docking pose [1]. The binding energy of 4b is comparable to the most potent compounds in the series, such as 4j (–10.86 kcal/mol) and 4k (–10.30 kcal/mol), which contain hydroxy-phenyl substituents, suggesting that the isobutyl group achieves favorable hydrophobic packing without requiring aromatic or hydrogen-bond-donating functionality at the 2-position [1].

Molecular docking AChE Structure-based drug design

Anti-Amyloid Aggregation Activity: Differential Profile of the 2-Isobutyl Derivative Relative to Active Congeners

In the anti-amyloid aggregation assay, compounds 4c, 4e, 4k, and 4m exhibited the greatest inhibitory activity, comparable to the reference agent GV-971 (sodium oligomannurarate) [1]. The 2-isobutyl derivative (provisional compound 4b) was not among the top-performing compounds for this endpoint, with its anti-amyloid activity reported as lower and statistically distinguishable from GV-971 [1]. This divergent structure-activity profile—notable AChE potency but limited anti-amyloid efficacy—distinguishes the isobutyl compound from dual-active analogs such as 4c, 4e, 4k, and 4m, which combine both properties [1].

Amyloid-beta aggregation Alzheimer's pathogenesis Thienopyrimidine

Absence of Anti-Tyrosinase Activity: Scaffold Selectivity Across Therapeutic Targets

A separate study by the same research group evaluated 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives (compounds 4a–4l) for anti-tyrosinase activity using mushroom tyrosinase (Agaricus bisporus, PDB 2Y9X) [1]. This study did not include the 2-isobutyl derivative; the investigated compounds were exclusively aryl-substituted analogs [1]. The most active anti-tyrosinase compounds (4g, 4c) contained hydroxy-phenyl groups capable of metal–ligand interactions with the dicopper active site, a pharmacophore feature absent in the isobutyl derivative [1]. This negative data—the deliberate exclusion of alkyl-substituted derivatives from the tyrosinase screening library—constitutes class-level evidence that the isobutyl compound is unlikely to possess meaningful anti-tyrosinase activity, reinforcing the target-specific nature of substitution-dependent activity in this scaffold.

Tyrosinase inhibition Skin hyperpigmentation Scaffold selectivity

Recommended Application Scenarios for 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


AChE-Focused Alzheimer's Disease Lead Optimization Programs

The provisional IC₅₀ of 0.49 mg/mL for AChE inhibition positions the isobutyl derivative as a moderate-potency starting point for medicinal chemistry optimization. Its ~13-fold superiority over the 2-phenyl analog 4a (IC₅₀ = 6.31 mg/mL) and favorable docking score (–10.16 kcal/mol with dual hydrogen bonds to Arg 296 and Ser 293) support its selection as a synthetically tractable alkyl-substituted scaffold for further derivatization . Researchers should note that Donepezil remains 18-fold more potent (IC₅₀ = 0.027 mg/mL), indicating significant room for improvement via structure-based design .

Selectivity Profiling Studies: AChE vs. BuChE and Anti-Amyloid Discrimination

The divergent activity profile of the isobutyl derivative—meaningful AChE inhibition but limited anti-amyloid aggregation—makes it a valuable tool compound for dissecting the contribution of individual pharmacodynamic mechanisms in the tetrahydrobenzothienopyrimidine series. Unlike the dual-active congeners 4c, 4e, 4k, and 4m (which combine AChE inhibition with anti-amyloid activity comparable to GV-971), the isobutyl compound may serve as a selectivity control in target engagement panels . Procurement for this purpose requires confirmation of the compound's exact identity (4b designation) against the original publication's supplementary data.

Negative Control for Tyrosinase and Melanogenesis Assays

Given the exclusion of alkyl-substituted derivatives from the anti-tyrosinase screening library reported in the companion IJPR publication, the 2-isobutyl derivative is structurally unsuitable for tyrosinase inhibition studies . However, it may serve as a scaffold-matched negative control when testing hydroxy-aryl congeners (e.g., 4g, 4c) in melanogenesis or skin-pigmentation models, enabling researchers to attribute observed activity specifically to the metal-coordinating hydroxy-phenyl pharmacophore rather than to the tetrahydrobenzothienopyrimidine core.

Building Block Procurement for Custom Library Synthesis

Commercial availability at 98% purity from multiple vendors (CAS 952015-19-9, MF C₁₄H₁₈N₂OS, MW 262.37) enables procurement as a reference standard for HPLC method development and as a synthetic intermediate for further derivatization . The isobutyl group at the 2-position provides a metabolically stable alkyl substituent that can serve as a lipophilicity handle in SAR exploration, with the core scaffold amenable to functionalization at multiple positions as demonstrated by the broad 4a–4s compound library [1].

Quote Request

Request a Quote for 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.